molecular formula C13H14N2O6 B4922988 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4922988
M. Wt: 294.26 g/mol
InChI Key: QYPGFMFEGKZNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TPT, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. TPT has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act through multiple pathways. 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, monoamine oxidase, and tyrosinase. 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to scavenge free radicals and protect cells from oxidative stress. 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various disease models. 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and pathways. 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has a relatively low toxicity profile, making it a suitable candidate for further preclinical and clinical studies. However, 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments, including its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy.

Future Directions

For research on 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione include further investigation of its mechanism of action and its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. The development of 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved pharmacokinetic and pharmacodynamic properties is also an area of interest for future research. The use of 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a tool compound for studying the role of its target enzymes and pathways in various disease models is another area of potential future research.

Synthesis Methods

The synthesis of 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3,4,5-trimethoxybenzoyl chloride with barbituric acid in the presence of a base, such as potassium carbonate, to yield 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a white crystalline solid. The yield of 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively.

properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-19-8-4-7(5-9(20-2)12(8)21-3)15-11(17)6-10(16)14-13(15)18/h4-5H,6H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPGFMFEGKZNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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